
2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone is a chemical compound known for its unique structure and properties. It is a derivative of naphthoquinone, which is a class of organic compounds with significant biological and chemical importance. The compound features a naphthoquinone core with a 3,7-dimethyl-2,6-octadienyl side chain, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone typically involves the reaction of 3-methyl-1,4-naphthoquinone with 3,7-dimethyl-2,6-octadienyl derivatives under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where the naphthoquinone is alkylated with the dimethyl-octadienyl compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthoquinone core or the side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups attached to the naphthoquinone core or the side chain.
Applications De Recherche Scientifique
2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases where quinone derivatives are effective.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone involves its interaction with various molecular targets and pathways. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where the compound can selectively induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,7-Dimethyl-2,6-octadienyl)-1,4-naphthoquinone: Similar structure but with different substitution patterns.
3,7-Dimethyl-2,6-octadienyl acetate: A related compound with an acetate group instead of the naphthoquinone core.
Geranyl acetate: Another related compound with a similar side chain but different core structure.
Uniqueness
2-(3,7-Dimethyl-2,6-octadienyl)-3-methyl-1,4-naphthoquinone is unique due to its specific combination of the naphthoquinone core and the dimethyl-octadienyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1163-13-9 |
|---|---|
Formule moléculaire |
C21H24O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C21H24O2/c1-14(2)8-7-9-15(3)12-13-17-16(4)20(22)18-10-5-6-11-19(18)21(17)23/h5-6,8,10-12H,7,9,13H2,1-4H3/b15-12+ |
Clé InChI |
PTWSIIUEOFZCHW-NTCAYCPXSA-N |
SMILES isomérique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC=C(C)C |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


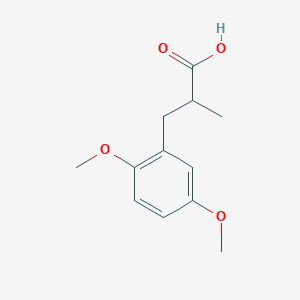
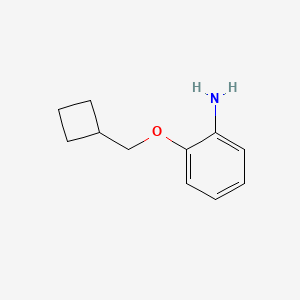
![(5Z)-2-[[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B15095139.png)
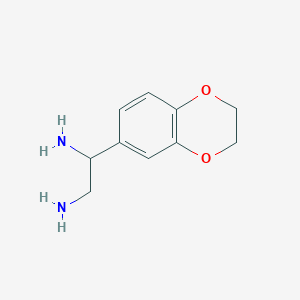
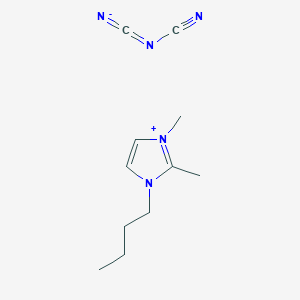

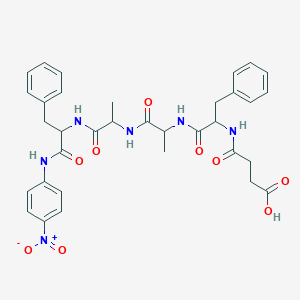
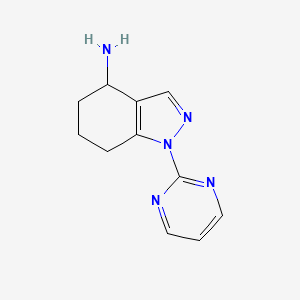



![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B15095210.png)


